4-(3-Methoxyphenylsulfonyl)morpholine
Overview
Description
4-(3-Methoxyphenylsulfonyl)morpholine is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It belongs to the class of histone deacetylase (HDAC) inhibitors and has been extensively studied for its potential therapeutic applications in diseases such as cancer, neurological disorders, and inflammatory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenylsulfonyl)morpholine typically involves the reaction of 3-methoxybenzenesulfonyl chloride with morpholine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenylsulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylsulfonyl morpholine derivatives.
Scientific Research Applications
4-(3-Methoxyphenylsulfonyl)morpholine has been widely studied for its applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and as a tool for understanding biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancer, neurological disorders, and inflammatory conditions due to its role as an HDAC inhibitor.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenylsulfonyl)morpholine involves its inhibition of histone deacetylase (HDAC) enzymes. By inhibiting HDACs, the compound leads to an increase in acetylation of histone proteins, resulting in changes in gene expression. This can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. The compound targets specific molecular pathways involved in these processes, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxyphenylsulfonyl)piperidine
- 4-(3-Methoxyphenylsulfonyl)thiomorpholine
- 4-(3-Methoxyphenylsulfonyl)azepane
Uniqueness
4-(3-Methoxyphenylsulfonyl)morpholine is unique due to its specific structure and its potent HDAC inhibitory activity. Compared to similar compounds, it has shown higher efficacy in inhibiting HDACs and inducing desired biological effects. Its methoxy group and morpholine ring contribute to its distinct chemical properties and biological activities .
Properties
IUPAC Name |
4-(3-methoxyphenyl)sulfonylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-15-10-3-2-4-11(9-10)17(13,14)12-5-7-16-8-6-12/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVQDHLMPDUVKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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